molecular formula C12H18N2O B2636585 2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine] CAS No. 2166686-84-4

2',3',4',5'-tetrahydrospiro[oxane-4,1'-pyrrolo[1,2-a][1,4]diazepine]

Cat. No.: B2636585
CAS No.: 2166686-84-4
M. Wt: 206.289
InChI Key: DMVCUWXZQWRDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2’,3’,4’,5’-Tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2’,3’,4’,5’-Tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’-tetrahydrospiro[oxane-4,1’-pyrrolo[1,2-a][1,4]diazepine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

spiro[2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-1,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-11-12(4-9-15-10-5-12)13-6-2-8-14(11)7-1/h1,3,7,13H,2,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVCUWXZQWRDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CCOCC2)C3=CC=CN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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